molecular formula C11H16O3 B078860 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione CAS No. 13148-87-3

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Cat. No. B078860
CAS RN: 13148-87-3
M. Wt: 196.24 g/mol
InChI Key: AIZYSTCNHMEEQO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H16O3 . It usually comes in the form of a yellow crystal .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is represented by the formula C11H16O3 . The InChI code for this compound is 1S/C11H16O3/c1-7(12)4-8-9(13)5-11(2,3)6-10(8)14/h8H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is stable under ambient conditions and soluble in water, as well as ethanol and methanol . It has a boiling point range of 147 - 150°C (420 - 423 K), at which point it decomposes .

Scientific Research Applications

  • Crystal Structure Analysis : 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione has been studied for its crystal structure, which is useful in understanding molecular conformations and interactions. It forms chains in the crystal via hydrogen bonding (Martínez, Hernández-Ortega, Triana, & Camacho, 2009).

  • Synthesis of Enamine Derivatives : This compound is used in the synthesis of exocyclic enamine derivatives, showcasing its utility in organic synthesis (Khlebnikova, Isakova, & Lakhvich, 2011).

  • Formation of Butenolide Derivatives : It behaves uniquely in Michael additions to nitro-olefins, leading to the formation of novel butenolide derivatives with 2-hydroxyimino-substituent (Ansell, Moore, & Nielsen, 1971).

  • Synthesis of Spiro and Cyclopropane Derivatives : Demonstrated in an oxidative addition reaction of aldehydes, it has applications in synthesizing spiro dihydrofuran and cyclopropane derivatives (Wang & Gao, 2009).

  • Antimicrobial and Anticancer Research : There is research into its derivatives for potential antimicrobial and breast cancer activity, highlighting its importance in medicinal chemistry (Chinnamanayakar, Ezhilarasi, Prabha, & Kulandhaivel, 2019).

  • Synthesis of Heterocyclic Compounds : It's used in the synthesis of novel heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals (Dabholkar & Mishra, 2006).

  • Organometallic Chemistry : Its reaction with organometallic compounds like lithium-diisopropylamide and fluorosilanes leads to the formation of complex compounds and salts, contributing to organometallic chemistry (Dietz, Schwerdtfeger, Klingebiel, & Noltemeyer, 2007).

  • Synthesis of N-Confused Porphyrin Derivatives : This compound participates in reactions leading to N-confused porphyrin derivatives, important for their applications in photodynamic therapy and as sensors (Li, Liu, Yi, Yi, Yu, & Chmielewski, 2011).

  • Catalysis : Used as an iodinating agent in organic synthesis, it serves as a catalyst for selective synthesis of α-iodoketones from allylic alcohols (Martinez-Erro, Bermejo Gómez, Vázquez-Romero, Erbing, & Martín‐Matute, 2017).

Safety And Hazards

The safety information for 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione indicates that it has the following hazard statements: H302, H312, H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-7(12)4-8-9(13)5-11(2,3)6-10(8)14/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZYSTCNHMEEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(=O)CC(CC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363030
Record name 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

CAS RN

13148-87-3
Record name 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven dried flask was charged with sodium hydride (3.61 g, 142.7 mmol) to which 200 mL of anhydrous DMF was added. The flask was cooled in an ice bath before adding 5,5-dimethyl-1,3-cyclohexanedione (20.0 g, 142.7 mmol) and chloroacetone (11.36 mL, 142.7 mmol) in 100 mL DMF in a controlled manner. The reaction was allowed to warm to RT and stirred for 3 h. Saturated NH4Cl was added and the mixture was washed several times with EtOAc. The combined organic layer was dried over MgSO4, filtered, the solvent removed in vacuo (below 40° C.). LCMS m/z M+H=197.1.
Quantity
3.61 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
11.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R González-Chávez, R Martínez… - Chemical and …, 2014 - jstage.jst.go.jp
The development of antifungal drugs that inhibit lanosterol 14-α-demethylase (CYP51) via non-covalent ligand interactions is a strategy that is gaining importance. A series of novel …
Number of citations: 13 www.jstage.jst.go.jp
MÁ Zermeño-Macías, MM González-Chávez, F Méndez… - Molecules, 2021 - mdpi.com
The assertion made by Wu et al. that aromaticity may have considerable implications for molecular design motivated us to use nucleus-independent chemical shifts (NICS) as an …
Number of citations: 2 www.mdpi.com

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